Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the azaspiro ring and the boronic ester group. The azaspiro ring is a type of bicyclic structure that contains a nitrogen atom, while the boronic ester group contains a boron atom bonded to two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The boronic ester group is known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Intermediate Synthesis for Biologically Active Compounds
Tert-butyl derivatives are integral intermediates in the synthesis of various biologically active compounds. For example, a study by Kong et al. (2016) describes the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib (Kong et al., 2016).
Structural Analysis and Theoretical Studies
The structural properties of Tert-butyl derivatives are often studied for their potential applications. Ye et al. (2021) synthesized Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives. The study includes crystal structure analysis and theoretical DFT calculations, highlighting the compound's physicochemical characteristics (Ye et al., 2021).
Novel Compound Synthesis
Tert-butyl derivatives are used for the synthesis of novel compounds. Meyers et al. (2009) reported efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivations on azetidine and cyclobutane rings (Meyers et al., 2009).
Fluorescence Emission and Nanoparticle Synthesis
Some studies focus on the utilization of tert-butyl derivatives in the synthesis of nanoparticles and materials with unique properties. Fischer et al. (2013) described the synthesis of enhanced brightness emission-tuned nanoparticles using heterodifunctional polyfluorene blocks incorporating tert-butyl groups (Fischer et al., 2013).
Bioactive Compound Synthesis
Compounds with tert-butyl groups have been explored for their potential in synthesizing bioactive compounds. A study by Campbell et al. (2009) details the enantioselective synthesis of a compound incorporating a tert-butyl group, which is an essential intermediate for potent CCR2 antagonists (Campbell et al., 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
Compounds with a similar structure have been involved in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process forms pinacol benzyl boronate, which is a key intermediate in various biochemical pathways.
Result of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds , suggesting that it may have indirect effects on cellular function.
Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)9-8-13(10-18)19-23-16(4,5)17(6,7)24-19/h8H,9-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAWVEFDTDAGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)CN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.